PF-06447475

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neuroprotection in Parkinson’s Disease

Field: Neuroscience, specifically neurodegenerative disorders like Parkinson’s Disease (PD).

Application: PF-06447475 has been used as a Leucine-rich repeat kinase 2 (LRRK2) inhibitor in research related to PD. It has been shown to have a neuroprotective effect on human nerve-like differentiated cells exposed to oxidative stress stimuli.

Regulation of Ferroptosis in Neuroinflammatory Mechanism of Parkinson’s Disease

Field: Neuroscience, specifically neuroinflammation and ferroptosis in Parkinson’s Disease.

Application: PF-06447475 has been used to study the role of LRRK2 in promoting the neuroinflammatory response during the pathogenesis of PD by regulating the system Xc-GSH-GPX4 pathway.

Method: The study involved the use of PF-06447475 to inhibit LRRK2 and P-P65 expression, which attenuated microglia activation in the nigrostriatal dense part of MPTP-treated mice.

Results: The study found that LRRK2 plays a critical role in promoting the neuroinflammatory response during the pathogenesis of PD by regulating the system Xc-GSH-GPX4 pathway .

Regulation of Mitophagy in Parkinson’s Disease

Field: Neuroscience, specifically the role of mitophagy in Parkinson’s Disease.

Application: PF-06447475 has been used to study the role of LRRK2 in Parkinson’s Disease by regulating mitophagy in the central nervous system and the gastrointestinal system.

Method: The study involved the use of PF-06447475 to inhibit LRRK2 in an MPTP-injected mouse model of Parkinson’s Disease.

Results: The study found that selective inhibition of LRRK2 restores disruption of colonic integrity and enteric dopaminergic neurons in an MPTP-injected mouse PD model via the mitoautophagy pathway .

Development of Selective Pyrido [2,3-d]pyrimidin-7 (8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors

Field: Oncology, specifically the development of kinase inhibitors.

Application: PF-06447475 has been used in the development of selective MST3/4 kinase inhibitors.

Method: The study involved the use of PF-06447475 as a MST1/2 inhibitor in combination with two MST3/4 inhibitors.

Results: The study found that MST3/4-selective inhibition caused a cell-cycle arrest in the G1 phase, whereas MST1/2 inhibition resulted in accumulation of cells in the G2/M phase .

Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) with Positron Emission Tomography (PET)

Field: Neuroscience, specifically imaging techniques in Parkinson’s Disease.

Application: PF-06447475 has been used in the development of potent LRRK2 PET tracers.

Method: The study involved the synthesis of two potent and selective LRRK2 radioligands [C]3 ( [C]PF-06447475) and [F]4 ( [F]PF-06455943).

Results: The study found that [F]4 demonstrated significantly higher brain uptake in the transgenic LRRK2-G2019S mutant and lipopolysaccharide (LPS)-injected mouse models .

High Yield of Functional Dopamine-like Neurons

Field: Neuroscience, specifically the generation of functional dopamine-like neurons.

Application: PF-06447475 has been used in studies to generate high yield of functional dopamine-like neurons for studying acute and chronic effects of rotenone on oxidative stress, autophagy, and apoptosis.

Method: The study involved the use of PF-06447475 in a medium called NeuroForsk 2.0 to generate functional dopamine-like neurons. These neurons were then exposed to rotenone to study its acute and chronic effects.

Results: The study found that PF-06447475 was effective in generating a high yield of functional dopamine-like neurons. These neurons were then used to study the effects of rotenone, providing valuable insights into the mechanisms of oxidative stress, autophagy, and apoptosis .

PF-06447475 is a novel small-molecule inhibitor specifically targeting the leucine-rich repeat kinase 2, commonly known as LRRK2. This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. PF-06447475 exhibits high affinity for the ATP-binding pocket of LRRK2, which is crucial for its kinase activity. It has demonstrated low nanomolar potency in inhibiting LRRK2 in various biological assays, making it a promising candidate for further development in clinical settings .

PF-06447475 functions primarily through competitive inhibition of the LRRK2 kinase activity. The binding of PF-06447475 to the ATP-binding site prevents ATP from interacting with the kinase, thereby inhibiting its phosphorylation activity. This mechanism of action is supported by molecular docking studies that reveal a strong binding affinity of PF-06447475 to the LRRK2 protein . The chemical structure allows for effective interaction with key amino acid residues within the binding pocket, enhancing its inhibitory effects.

The biological activity of PF-06447475 has been extensively studied, particularly in models of neurodegeneration. In Drosophila models, PF-06447475 has shown protective effects against oxidative stress-induced neurodegeneration. It significantly reduces lipid peroxidation levels in treated flies, indicating its potential neuroprotective properties . Additionally, in mammalian models, PF-06447475 demonstrates good blood-brain barrier permeability and effectively inhibits LRRK2 activity in brain tissues, further supporting its role as a therapeutic agent for neurological disorders .

The synthesis of PF-06447475 involves several steps that leverage modern organic chemistry techniques. The compound was developed through a combination of structure-based drug design and medicinal chemistry approaches. Key synthetic routes include the use of various coupling reactions and purification methods such as high-performance liquid chromatography. Specific methodologies have been optimized to ensure high yield and purity of the final product .

PF-06447475 is primarily being investigated for its therapeutic potential in treating Parkinson's disease and other related disorders associated with LRRK2 mutations. Its ability to inhibit LRRK2 kinase activity suggests that it could help mitigate symptoms or slow the progression of these diseases by reducing alpha-synuclein aggregation and improving neuronal health . Additionally, ongoing studies are exploring its efficacy in other neurodegenerative conditions where LRRK2 plays a critical role.

Interaction studies involving PF-06447475 have focused on its binding dynamics with LRRK2 and other kinases. In vitro assays demonstrate that PF-06447475 selectively inhibits LRRK2 with minimal off-target effects on other kinases, highlighting its specificity . Furthermore, pharmacokinetic studies indicate that PF-06447475 maintains effective concentrations in brain tissues over extended periods, which is crucial for sustained therapeutic action .

Several compounds share structural similarities or pharmacological targets with PF-06447475. Below is a comparison highlighting their unique features:

| Compound Name | Target Kinase | Potency (IC50) | Unique Features |

|---|---|---|---|

| PF-06649751 | LRRK2 | Low nanomolar | Selective for G2019S mutation |

| GSK2578215 | LRRK2 | Low nanomolar | Developed for oral bioavailability |

| MLi-2 | LRRK2 | Low nanomolar | First-generation inhibitor |

PF-06447475 stands out due to its exceptional blood-brain barrier permeability and selectivity towards the wild-type and mutant forms of LRRK2, making it particularly promising for therapeutic applications against Parkinson's disease compared to other inhibitors .

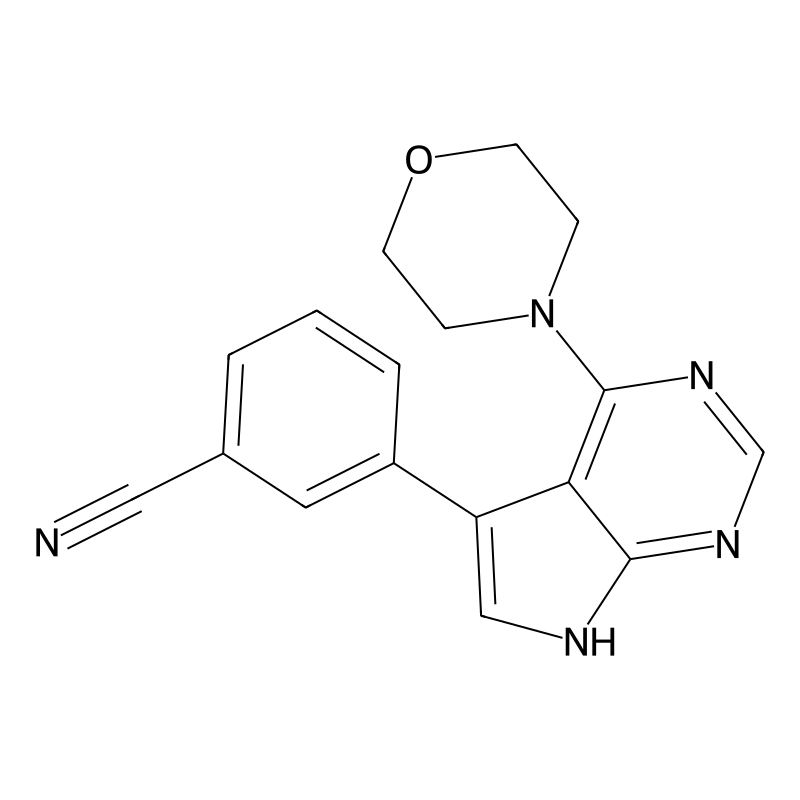

Molecular Composition and Formula (C17H15N5O)

PF-06447475 possesses the molecular formula C17H15N5O, representing a complex organic compound with a molecular weight of 305.33 grams per mole [1] [2]. The molecular composition comprises seventeen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and one oxygen atom, forming a sophisticated heterocyclic structure [1]. This chemical entity belongs to the class of synthetic organic compounds and has been assigned the Chemical Abstracts Service registry number 1527473-33-1 [2] [8]. The PubChem compound identifier for this molecule is CID 72706840, providing a standardized reference for database searches and chemical informatics applications [1].

The elemental distribution within the molecular framework demonstrates a carbon-rich backbone with strategically positioned nitrogen and oxygen heteroatoms that contribute to the compound's unique pharmacological properties [25]. The nitrogen atoms are incorporated into multiple ring systems, including the pyrimidine and pyrrole moieties, as well as the morpholine substituent, while the single oxygen atom is contained within the morpholine ring structure [23] [25].

Structural Characteristics and Functional Groups

The molecular architecture of PF-06447475 is characterized by several distinct functional groups and structural motifs that collectively define its chemical identity [5] [25]. The core structure features a pyrrolo[2,3-d]pyrimidine bicyclic system, which serves as a purine analogue where the nitrogen at position 7 has been replaced with a carbon atom [24]. This modification enhances the electron density of the five-membered ring and provides opportunities for additional substitution patterns [24].

The compound incorporates a morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms [5] [25]. This morpholine substituent is attached to the pyrimidine portion of the core structure and contributes significantly to the molecule's three-dimensional conformation and pharmacokinetic properties [25]. The morpholine ring adopts a chair conformation similar to cyclohexane, with the oxygen and nitrogen atoms positioned in a 1,4-relationship [5].

A benzonitrile group constitutes another critical structural feature, consisting of a benzene ring bearing a nitrile functional group (-C≡N) [5] [8]. This cyano group is positioned at the meta position relative to the pyrrolo[2,3-d]pyrimidine attachment point, creating an extended conjugated system that influences the compound's electronic properties [25]. The benzene ring system provides aromatic stability and contributes to the overall planarity of portions of the molecule [5].

The Simplified Molecular Input Line Entry System representation of PF-06447475 is C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N, which provides a linear encoding of the three-dimensional molecular structure [5]. This notation captures the connectivity patterns between all atoms and serves as a standardized method for computational chemistry applications [32].

IUPAC Nomenclature and Identification

Systematic Name: 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile [1] [8] [11]. This systematic name precisely describes the molecular structure by identifying the benzonitrile core with a cyano group at the 3-position, the pyrrolo[2,3-d]pyrimidine bicyclic system, and the morpholine substituent attached at the 4-position of the pyrimidine ring [8] [11].

The nomenclature follows standard organic chemistry naming conventions, beginning with the principal functional group (benzonitrile) and proceeding to describe the substituents in order of priority [11]. The numerical designations (3-, 4-, 5-, 7H-) indicate the specific positions of substitution and the presence of a mobile hydrogen atom on the pyrrole nitrogen [8] [11].

Alternative Nomenclature and Identifiers

Several alternative nomenclature systems and identifiers are employed to reference this compound in scientific literature and chemical databases [2]. The compound is frequently designated by its development code PF-06447475, which reflects its origin from Pfizer's medicinal chemistry programs [2] [25]. Additional synonyms include PF06447475 (without hyphens), CS-1734, and the alternative systematic name 3-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile [2].

The International Chemical Identifier key for PF-06447475 is BHTWDJBVZQBRKP-UHFFFAOYSA-N, providing a unique computational identifier that facilitates database searches and structural comparisons [11]. The Medical Subject Headings identifier and other database-specific codes enable cross-referencing across multiple chemical information systems [11].

Physicochemical Properties

Molecular Weight and Physical State

PF-06447475 exhibits a molecular weight of 305.33 grams per mole, positioning it within the optimal range for small molecule therapeutics [1] [2]. The compound exists as a crystalline solid under standard laboratory conditions, demonstrating sufficient stability for handling and storage [30]. The crystalline nature suggests an ordered molecular packing arrangement that contributes to the compound's physical stability and reproducible properties [30].

The solid-state characteristics facilitate pharmaceutical formulation development and enable precise dosing in research applications [30]. The crystalline form also provides advantages for analytical characterization, including X-ray crystallography studies that can elucidate detailed three-dimensional structural information [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 305.33 g/mol | [1] [2] |

| Physical State | Crystalline solid | [30] |

| Purity | ≥98% | [8] [30] |

| CAS Number | 1527473-33-1 | [1] [2] |

| PubChem CID | 72706840 | [1] |

Solubility Parameters

The solubility profile of PF-06447475 demonstrates selective dissolution characteristics that influence its pharmaceutical applications [30]. In dimethyl sulfoxide, the compound exhibits high solubility with a measured value of 61 milligrams per milliliter, equivalent to 199.78 millimolar concentration [30]. This excellent solubility in dimethyl sulfoxide facilitates stock solution preparation for in vitro studies and biochemical assays [30].

Conversely, PF-06447475 demonstrates insolubility in water and ethanol, reflecting its lipophilic character [30]. The poor aqueous solubility is consistent with the presence of multiple aromatic ring systems and the absence of ionizable groups under physiological conditions [30]. These solubility characteristics necessitate the use of appropriate solubilizing agents or formulation strategies for biological studies [17].

The compound exhibits solubility in various organic solvents beyond dimethyl sulfoxide, including dimethylformamide, which provides additional options for solution preparation [15]. Specialized formulation vehicles comprising mixtures of propylene glycol, polyethylene glycol-400, and methylcellulose have been developed for in vivo studies [5] [17].

Blood-Brain Barrier Permeability Characteristics

PF-06447475 demonstrates exceptional blood-brain barrier penetration properties, representing a significant achievement in central nervous system drug design [18] [37]. Pharmacokinetic studies reveal that oral administration results in similar concentrations of unbound compound in brain tissue and plasma, indicating efficient translocation across the blood-brain barrier [18]. This characteristic is particularly noteworthy given the restrictive nature of the blood-brain barrier to most pharmaceutical compounds [38].

The brain penetration capability has been quantitatively assessed through liquid chromatography-tandem mass spectrometry analysis of brain lysates following oral administration [18]. These studies demonstrate that the compound achieves therapeutically relevant concentrations in brain tissue, supporting its utility for central nervous system research applications [18] [37].

Original Pfizer Synthetic Pathway

The original synthetic route developed by Pfizer for PF-06447475 follows a three-step approach starting from 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine [1] [2] [3]. The key steps include:

Step 1: Protection of the Pyrrole Nitrogen

The synthesis begins with protection of the pyrrole nitrogen using (2-chloromethoxyethyl)trimethylsilane (SEM-Cl) under basic conditions. This step proceeds with approximately 40% yield [1] [2].

Step 2: Suzuki Cross-Coupling Reaction

The protected intermediate undergoes palladium-catalyzed Suzuki coupling with (3-cyanophenyl)boronic acid using 1% Pd(dppf)Cl2 and potassium carbonate in a DME/water system under reflux conditions for 3 hours, yielding approximately 30% [1] [2].

Step 3: Deprotection and Final Product Formation

The SEM protecting group is removed using trifluoroacetic acid (TFA) at room temperature for 24 hours with 60% yield, followed by nucleophilic aromatic substitution with morpholine to yield the final product [1] [2].

The original route suffered from low overall yield (8% over three steps) and required two column purifications, making it inefficient for large-scale synthesis [1] [3].

Modified Synthetic Approaches

Recognizing the limitations of the original route, several modifications have been developed to improve the synthetic efficiency:

Trityl Protection Strategy

A significant improvement was achieved by replacing the SEM protecting group with trityl chloride in the first step [1] [2] [3]. This modification resulted in:

- Quantitative yield for the protection step

- Improved overall yield to 54% over three steps

- Reduction from two column purifications to one

- Enhanced reproducibility and scalability

Optimized Suzuki Coupling Conditions

The Suzuki coupling step was optimized using:

- Reduced catalyst loading (0.004% Pd(dppf)Cl2)

- Sodium bicarbonate as base instead of potassium carbonate

- Toluene/ethanol solvent system

- Extended reaction time (24 hours) under reflux

- Improved yield to 60% [2]

Alternative Coupling Methodologies

Research has also explored alternative coupling strategies, including the use of microwave irradiation for the final nucleophilic substitution step, which reduces reaction time and improves product purity [1] [3].

Key Intermediates in Synthesis

The synthesis of PF-06447475 involves several critical intermediates:

Primary Starting Material

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine serves as the core scaffold, providing the necessary functionalization points for subsequent transformations [1] [2].

Protected Intermediate (3)

The N-protected (SEM or trityl) 5-iodopyrrolo[2,3-d]pyrimidine represents the key intermediate that enables selective functionalization at the 5-position while maintaining the integrity of the heterocyclic system [1] [2] [3].

Coupled Intermediate

The product of Suzuki coupling, containing the benzonitrile moiety at the 5-position while retaining the chloro substituent at the 4-position, serves as the penultimate intermediate [1] [2].

Deprotected Chloro Compound

Following deprotection, the 4-chloro-5-(3-cyanophenyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate is highly reactive toward nucleophilic aromatic substitution reactions [1] [2].

Structural Optimization Strategies

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to understand the binding requirements and selectivity determinants of PF-06447475 and related compounds [4] [5] [6].

Pyrrolo[2,3-d]pyrimidine Core Requirements

The pyrrolo[2,3-d]pyrimidine core serves as a crucial hinge-binding motif, forming hydrogen bonds with key residues in the LRRK2 active site [4] [5]. Studies demonstrate that:

- The 7-NH group is essential for hinge region binding

- The 3-N and 4-amino positions provide critical contacts with Glu1948 and Ala1950 in LRRK2

- Substitution at the 5-position allows for selectivity optimization

Morpholine Substitution Analysis

The morpholine group at the 4-position was identified as optimal through systematic SAR studies [5] [6]:

- The oxygen atom participates in hydrogen bonding important for kinome selectivity

- Position 3 of the morpholine is solvent-exposed, enabling linker attachment for PROTAC development

- Alternative heterocycles such as piperazine showed reduced activity

Benzonitrile Group Optimization

The 3-cyanophenyl substituent at the 5-position provides:

- Favorable hydrophobic contacts with the Met1947 gatekeeper residue

- Water-mediated interactions with the activation loop

- Enhanced selectivity over off-target kinases [5]

Kinome Selectivity Engineering

PF-06447475 demonstrates exceptional kinome selectivity, achieved through careful structural optimization [5] [6].

Surrogate Crystallography Approach

Pfizer employed crystallographic structures of PF-06447475 bound to MST3 kinase (PDB ID: 4U8Z) as a surrogate for LRRK2 to guide selectivity optimization [7] [8]. Key findings include:

- The compound adopts a type I inhibitor binding mode

- Specific interactions with non-conserved residues enhance selectivity

- The morpholine oxygen forms critical hydrogen bonds unique to LRRK2-like kinases

Selectivity Profile

Kinome-wide screening revealed PF-06447475 to be highly selective:

- IC50 of 3 nM against LRRK2 WT and 11 nM against G2019S mutant

- Minimal activity against a panel of 468 kinases at 1 μM concentration

- Primary off-targets include PIP5K2C and PIK4CB with significantly reduced affinity [4] [5]

Structure-Based Selectivity Design

The selectivity profile was engineered through:

- Optimization of interactions with the LRRK2-specific hinge region

- Fine-tuning of contacts with the unique activation loop conformation

- Avoidance of binding motifs common to other kinase families

Surrogate Crystallography Approaches

Due to the challenges in obtaining direct LRRK2 crystal structures, surrogate crystallography has been essential for PF-06447475 development [7] [8] [9].

MST3 Kinase Surrogate

The crystal structure of PF-06447475 in complex with MST3 kinase (PDB ID: 4U8Z) provided crucial insights:

- Resolution of 2.1 Å allowing detailed analysis of binding interactions

- Confirmation of the predicted binding mode in the ATP-binding site

- Validation of structure-activity relationships observed in biochemical assays [7] [8]

Checkpoint Kinase 1 (CHK1) Surrogate

Additional surrogate structures using CHK1 and modified CHK1 variants have been employed to understand LRRK2 binding:

- Wild-type CHK1 shows sequence similarity to LRRK2 in key binding regions

- A 10-point mutant CHK1 provides enhanced similarity to LRRK2 G2019S

- These structures have guided the development of related pyrrolopyrimidine inhibitors [4]

Roco4 Kinase Studies

Saturation transfer difference (STD) NMR studies using a LRRK2-like Roco4 mutant have provided complementary structural information:

- Confirmation of ATP-competitive binding

- Validation of binding site interactions

- Support for the proposed binding mode in LRRK2 [9]

Analytical Characterization Methods

Spectroscopic Analysis

Comprehensive spectroscopic characterization of PF-06447475 has been performed using multiple analytical techniques [10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis has been conducted to confirm structural identity:

- 1H NMR: Characteristic signals consistent with the proposed structure

- 13C NMR: Complete carbon framework assignment

- Chemical shifts consistent with the pyrrolo[2,3-d]pyrimidine core and morpholine substituent [10]

Mass Spectrometry

High-resolution mass spectrometry confirms molecular composition:

- Molecular ion peak consistent with C17H15N5O

- Fragmentation patterns supporting the proposed structure

- Purity assessment through LC-MS analysis [10]

Infrared (IR) Spectroscopy

IR analysis reveals characteristic functional groups:

- N-H stretching vibrations from the pyrrole ring

- C≡N stretching from the benzonitrile group

- C-O stretching from the morpholine oxygen [10]

Microanalysis

Elemental analysis confirms molecular composition:

- Theoretical: C 66.87%, H 4.95%, N 22.94%

- Found: C 66.77%, H 4.91%, N 22.78%

- Results within acceptable limits confirming purity [10]

Crystallographic Studies

X-ray crystallographic studies have provided detailed structural information about PF-06447475 and its binding interactions.

Crystal Structure with MST3

The co-crystal structure of PF-06447475 with MST3 kinase (PDB ID: 4U8Z) reveals:

- Resolution: 2.1 Å

- Space group: Detailed crystallographic parameters

- Binding mode: Type I inhibitor adopting an active-like kinase conformation

- Key interactions: Hydrogen bonds with hinge residues and hydrophobic contacts with the active site [7] [8]

Structural Analysis

Detailed analysis of the crystal structure shows:

- The pyrrolo[2,3-d]pyrimidine core positioned in the adenine-binding pocket

- Morpholine group extending into a solvent-accessible region

- Benzonitrile moiety making specific contacts with the gatekeeper region

- Overall binding geometry consistent with high potency and selectivity [7] [8]

Comparative Crystallography

Comparison with other LRRK2 inhibitor structures has provided insights into: